molecular formula C10H8N2O B1266268 1H-Imidazol-2-yl(phenyl)methanone CAS No. 35312-62-0

1H-Imidazol-2-yl(phenyl)methanone

Cat. No. B1266268
CAS RN: 35312-62-0
M. Wt: 172.18 g/mol
InChI Key: JUVDEAXMLQQRFP-UHFFFAOYSA-N
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Description

“1H-Imidazol-2-yl(phenyl)methanone” is a compound that has been studied in the field of organic chemistry . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of “1H-Imidazol-2-yl(phenyl)methanone” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, “1H-Imidazol-2-yl(phenyl)methanone” was obtained .


Molecular Structure Analysis

The molecular structure of “1H-Imidazol-2-yl(phenyl)methanone” is characterized by the presence of an imidazole ring attached to a phenyl group through a methanone linkage .


Chemical Reactions Analysis

The chemical reactions involving “1H-Imidazol-2-yl(phenyl)methanone” primarily involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

Crystal Structure and Ligand Synthesis

1H-Imidazol-2-yl(phenyl)methanone has been utilized in the synthesis of V-shaped ligands with N-heterocycles. These ligands have been characterized through various spectroscopic techniques and X-ray diffraction, revealing specific crystal structures and intermolecular interactions in their formation (Wang et al., 2017).

Synthesis Methods

The compound plays a role in the synthesis of various molecules. For example, a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, highlighting a versatile approach for forming C-N bonds (Zhan et al., 2019).

Antimicrobial and Antiviral Evaluation

Substituted imidazole derivatives, including 1H-Imidazol-2-yl(phenyl)methanone analogs, have been synthesized and evaluated for antimicrobial and antiviral activities. Some of these compounds showed significant antibacterial and antifungal properties, with potential as new antimicrobial agents (Sharma et al., 2009).

Material Science Applications

The compound has applications in material science, such as in the synthesis and characterization of oligobenzimidazoles. These materials exhibit notable optical, electrical, electrochemical, and thermal properties, useful in various technological applications (Anand & Muthusamy, 2018).

Corrosion Inhibition

In the field of corrosion science, derivatives of 1H-Imidazol-2-yl(phenyl)methanone have been investigated as corrosion inhibitors for materials like mild steel. These compounds demonstrate significant inhibition properties in acidic mediums, supporting their potential use in corrosion prevention (Fergachi et al., 2018).

Antibacterial Activities

Novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones have been synthesized and shown to possess antibacterial properties. These compounds represent a step forward in developing broad-spectrum antibiotics (Chandra et al., 2020).

Safety And Hazards

While specific safety and hazards information for “1H-Imidazol-2-yl(phenyl)methanone” is not available, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1H-imidazol-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVDEAXMLQQRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956747
Record name (1H-Imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Imidazol-2-yl(phenyl)methanone

CAS RN

35312-62-0, 38353-02-5
Record name 1H-Imidazol-2-yl(phenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035312620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1H-Imidazol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzoyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzoyl imidazole was prepared by the above procedure using benzoyl chloride (28.1 grams, 200 mmole) and 2-methylimidazole (16.4 grams, 210 mmole), in an amount of 22.4 grams (60% yield).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Benzoyl imidazole was prepared by the above procedure using benzoyl chloride (28.1 grams, 200 mmole) and imidazole (14.3 grams, 210 mmole), in an amount of 24.3 grams (71% yield).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NA Shekhovtsov, AA Ryadun, VF Plyusnin… - New Journal of …, 2022 - pubs.rsc.org
Search for new types of ESIPT-capable molecules is crucial for understanding the factors controlling the ESIPT photoreaction. In this paper, we present combined experimental and …
Number of citations: 4 pubs.rsc.org
H Belahlou, A Karakas, K Waszkowska… - Crystal Growth & …, 2023 - ACS Publications
A series of Cu(II), Co(II), Cd(II), Hg(II), Mn(II), and Zn(II) complexes (1–6) of (1-methyl-1H-imidazol-2-yl)(phenyl)methanone ligand (L) have been prepared and structurally characterized …
Number of citations: 0 pubs.acs.org
R Kerkatou, H Belahlou, M Bouchouit, F Berrah… - Journal of Molecular …, 2023 - Elsevier
This paper presents a combined experimental and computational study of two new mononuclear Zinc(II) coordination compounds. The {Zn(MICO) 2 Cl 2 } (I) and{Zn(MIPMO) 2 Cl 2 } (II) …
Number of citations: 0 www.sciencedirect.com
KFB Chung, T Zhu, TK Hyster - academia.edu
Experimental Procedures General. Unless otherwise noted, all chemicals and reagents for chemical reactions were obtained from commercial suppliers and used as received (Sigma-…
Number of citations: 3 www.academia.edu
S Karthik, K Muthuvel, T Gandhi - The Journal of Organic …, 2018 - ACS Publications
Imidazolium salts have been effectively employed as suitable acyl transfer agents in amidation and esterification in organic synthesis. The weak acyl C(O)–C imidazolium bond was …
Number of citations: 24 pubs.acs.org
HL Xin, B Pang, J Choi, W Akkad… - The Journal of …, 2020 - ACS Publications
2-Acylimidazoles are widely used as post-transformable carboxylic acid equivalents in chemoselective and enantioselective reactions. Their transformations, however, require …
Number of citations: 16 pubs.acs.org
WJ Houlihan, L Kelly, J Pankuch, J Koletar… - Journal of medicinal …, 2002 - ACS Publications
A series of mazindol (2) and homomazindol (3) analogues with a variety of electron-donating and electron-withdrawing groups in the pendant aryl group and the benzo ring C, as well …
Number of citations: 36 pubs.acs.org
WJ Xue, HZ Li, FF Gao, A Wu - Tetrahedron, 2014 - Elsevier
A novel method for constructing trisubstituted imidazoles has been created using simple and readily available aromatic ketones, benzoins, and ammonium acetate as starting materials. …
Number of citations: 18 www.sciencedirect.com
NAA Shekhovtsov, AAA Ryadun… - NEW …, 2022 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 0
RC Samanta, S De Sarkar, R Fröhlich, S Grimme…
Number of citations: 0

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